molecular formula C9H7FO B088540 4-Fluoro-1H-inden-2(3H)-one CAS No. 1210824-58-0

4-Fluoro-1H-inden-2(3H)-one

Cat. No.: B088540
CAS No.: 1210824-58-0
M. Wt: 150.15 g/mol
InChI Key: IPUBNRHGOGIMCZ-UHFFFAOYSA-N
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Description

4-Fluoro-1H-inden-2(3H)-one is a synthetic compound that belongs to the indene family. It is a white crystalline powder with a molecular weight of 162.14 g/mol. This compound has gained significant attention due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

Non-linear Optical Properties and Molecular Reactivity

The synthesis and characterization of heterocycle-based molecules like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one have been explored for their potential in non-linear optics due to their first hyperpolarizability. These studies include analyses of their molecular stability, electrostatic potential, and reactivity, providing insights into their utility in developing new materials with specific optical properties. This research also delves into the molecule's interaction mechanisms, highlighting its potential in drug development, especially as anti-cancerous drugs (Murthy et al., 2017).

Fluorescent Molecular Systems for Ion Sensing

Research into the photophysical behavior of fluorescent molecular systems, such as N-(3-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl)-benzamide, has uncovered their unique ability to sense fluoride ions. These systems exhibit dramatic changes in absorption and emission properties upon fluoride ion interaction, making them highly selective sensors for fluoride in micromolar concentrations. Such findings pave the way for developing new sensory materials for environmental and biological applications (Sarkar & Samanta, 2007).

Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries

Fluorinated heterocycles are of significant interest in the pharmaceutical and agrochemical industries due to their unique properties conferred by the fluorine atom. Studies have focused on the synthesis of various fluorinated heterocycles through methods such as rhodium(III)-catalyzed C-H activation, demonstrating their broad applicability in creating biologically active compounds. These efforts underscore the role of fluorinated compounds in designing more effective and selective drugs and agrochemicals (Wu et al., 2017).

Fluorine in Organic Synthesis

The introduction of fluorine atoms into organic molecules has been a subject of extensive study, highlighting fluorine's significant impact on the properties of compounds in science and technology. Research has delved into various fluorinating agents and methodologies for C-F bond formation and activation, illustrating the versatility and importance of fluorine in organic synthesis. Such advancements contribute to the development of new fluorinated materials with applications ranging from pharmaceuticals to specialized industrial products (Amii & Uneyama, 2009).

Fluorine-Substituted Compounds in Drug Design

High-level computational and experimental studies on the effects of substituting a hydroxyl group with a fluorine atom in molecules like D-glucose have shown that such substitutions can significantly impact the molecule's biochemical and biological activity. This research indicates that fluorine-substituted compounds can mimic the structural and electronic properties of their non-fluorinated counterparts while offering enhanced stability and reactivity, making them promising candidates for drug design and development (Hoffmann & Rychlewski, 2001).

Properties

IUPAC Name

4-fluoro-1,3-dihydroinden-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUBNRHGOGIMCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC2=C1C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633269
Record name 4-Fluoro-1,3-dihydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210824-58-0
Record name 4-Fluoro-1,3-dihydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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